molecular formula C6H5ClLiNO2S B6605177 lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate CAS No. 2228649-89-4

lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate

Cat. No.: B6605177
CAS No.: 2228649-89-4
M. Wt: 197.6 g/mol
InChI Key: LUTTVAYPNPNKQV-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate is a chemical compound that combines lithium ions with a sulfinate group attached to a chlorinated and methylated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate typically involves the reaction of 5-chloro-4-methylpyridine-2-sulfinic acid with a lithium salt. The reaction is usually carried out in an appropriate solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced under specific conditions to form sulfides.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonates, sulfides, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate involves its interaction with molecular targets and pathways. The sulfinate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The lithium ion can also play a role in stabilizing the compound and enhancing its solubility in different solvents .

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 5-chloro-3-methylpyridine-2-sulfinate
  • Lithium(1+) ion 4-methylpyridine-2-sulfinate
  • Sodium sulfinates

Uniqueness

Lithium(1+) ion 5-chloro-4-methylpyridine-2-sulfinate is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which can influence its chemical reactivity and interactions. This structural uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

lithium;5-chloro-4-methylpyridine-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.Li/c1-4-2-6(11(9)10)8-3-5(4)7;/h2-3H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTTVAYPNPNKQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=NC=C1Cl)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClLiNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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